Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl-
Brand Name: Vulcanchem
CAS No.: 109876-83-7
VCID: VC16062982
InChI: InChI=1S/C25H18N2O2/c1-28-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)26-25-23(21)27-24(29-25)19-10-6-3-7-11-19/h2-16H,1H3
SMILES:
Molecular Formula: C25H18N2O2
Molecular Weight: 378.4 g/mol

Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl-

CAS No.: 109876-83-7

Cat. No.: VC16062982

Molecular Formula: C25H18N2O2

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- - 109876-83-7

Specification

CAS No. 109876-83-7
Molecular Formula C25H18N2O2
Molecular Weight 378.4 g/mol
IUPAC Name 7-(4-methoxyphenyl)-2,5-diphenyl-[1,3]oxazolo[5,4-b]pyridine
Standard InChI InChI=1S/C25H18N2O2/c1-28-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)26-25-23(21)27-24(29-25)19-10-6-3-7-11-19/h2-16H,1H3
Standard InChI Key FPLWYYDFXFNGHK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NC3=C2N=C(O3)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Structural and Electronic Characteristics

Core Architecture and Substitution Patterns

The oxazolo[5,4-b]pyridine scaffold consists of a fused oxazole (five-membered ring with one oxygen and one nitrogen atom) and pyridine (six-membered aromatic ring with one nitrogen atom) system . In 7-(4-methoxyphenyl)-2,5-diphenyloxazolo[5,4-b]pyridine, the pyridine moiety is substituted at the 7-position with a 4-methoxyphenyl group, while the 2- and 5-positions are occupied by phenyl rings. This substitution pattern introduces steric bulk and electronic heterogeneity, influencing the molecule’s reactivity and intermolecular interactions.

The 4-methoxyphenyl group at C-7 donates electron density via its para-methoxy substituent, enhancing the electron-rich character of the pyridine ring. In contrast, the phenyl groups at C-2 and C-5 contribute to π-stacking interactions and steric hindrance, which may affect binding affinities in biological systems or charge transport in materials applications . Computational studies of analogous oxazolopyridines suggest that such substitutions redshift absorption spectra and alter frontier molecular orbital distributions, potentially tailoring the compound for optoelectronic uses .

Synthetic Methodologies

Palladium-Catalyzed C–H Bond Functionalization

A cornerstone of modern heterocyclic chemistry, palladium-catalyzed C–H activation enables direct functionalization of inert C–H bonds, bypassing pre-functionalized substrates. For oxazolo[5,4-b]pyridines, intramolecular C–H heteroarylation has been employed to construct the tricyclic core, followed by intermolecular arylation at specific positions . For instance, treatment of halogenated precursors with aryl iodides under Pd(OAc)₂ catalysis facilitates coupling at the C-2 position of the oxazole ring, preserving halogen atoms at other sites for subsequent derivatization .

Applying this strategy to 7-(4-methoxyphenyl)-2,5-diphenyloxazolo[5,4-b]pyridine would involve:

  • Core Construction: Cyclocondensation of 3-aminopyridinol derivatives with carboxylic acid derivatives to form the oxazole ring .

  • C-2 and C-5 Arylation: Sequential Suzuki-Miyaura couplings using phenylboronic acids, leveraging Pd catalysts to install phenyl groups at C-2 and C-5.

  • C-7 Functionalization: Directed C–H activation at the pyridine’s 7-position, employing a 4-methoxyphenyl iodide coupling partner under Pd-mediated conditions .

Alternative Routes via Azlactone Cyclization

Physicochemical Properties and Stability

Solubility and Crystallinity

Materials Science Applications

Organic Electronics

The extended π-system and tunable HOMO-LUMO gaps make 7-(4-methoxyphenyl)-2,5-diphenyloxazolo[5,4-b]pyridine a candidate for organic semiconductors. Thin-film transistors (OFETs) incorporating similar heterocycles exhibit hole mobilities of 0.1–1 cm²/V·s, suitable for flexible electronics .

Luminescent Materials

Methoxy and phenyl groups can enhance fluorescence quantum yields by restricting non-radiative decay pathways. Emission maxima in the blue-green region (450–550 nm) are anticipated, with quantum yields influenced by substitution patterns .

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